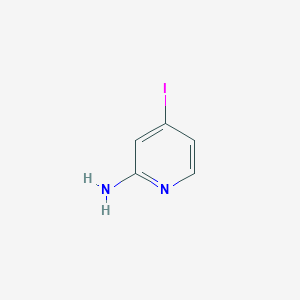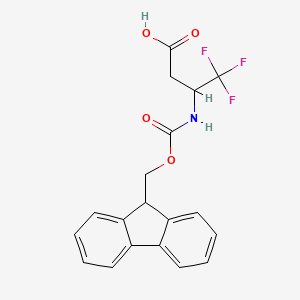
Fmoc-3-amino-4,4,4-trifluorobutyric acid
Descripción general
Descripción
Fmoc-3-amino-4,4,4-trifluorobutyric acid is a derivative of amino acid that is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The trifluorobutyric acid moiety indicates the presence of a trifluoromethyl group, which can impart unique physical and chemical properties to the molecule and can be used as a bioisostere of leucine in drug design .
Synthesis Analysis
The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid and related compounds typically involves the use of Fmoc-protected amino acids as starting materials. For instance, Fmoc-protected aspartic acid has been used to synthesize various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-amino acids . A large-scale synthesis method has been developed for the preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, which employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, followed by alkylation and subsequent conversion to the N-Fmoc derivative . This method has been reproduced to prepare large quantities of the target compound, indicating its reliability and scalability for industrial applications.
Molecular Structure Analysis
The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which is a bulky and hydrophobic moiety. This group can influence the overall conformation and packing of the molecules in the solid state. For example, a comprehensive study of noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc-amino acids has been conducted, revealing that hydrogen bonding and pi-stacking interactions are significant in the crystal packing of these compounds .
Chemical Reactions Analysis
Fmoc-amino acids can participate in various chemical reactions, particularly in peptide synthesis. Fmoc amino acid fluorides have been identified as rapid-acting acylating agents suitable for the solid-phase synthesis of peptides, even those with sterically hindered residues . The Fmoc group itself can be cleaved under basic conditions without inducing epimerization of the chiral center, which is crucial for maintaining the enantiomeric purity of the synthesized peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-amino acids are influenced by the Fmoc group and the specific side chains of the amino acids. The Fmoc group imparts hydrophobicity and aromaticity, which can promote self-assembly and association of building blocks in the fabrication of functional materials . The trifluoromethyl group in Fmoc-3-amino-4,4,4-trifluorobutyric acid is electron-withdrawing and lipophilic, which can affect the acid's reactivity and its incorporation into peptides, potentially leading to altered biological activity and stability .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Fmoc-3-amino-4,4,4-trifluorobutyric acid is highly sought for its role in asymmetric synthesis. It's a valuable bioisostere of leucine in drug design, and methods have been developed for its large-scale preparation. This includes employing a recyclable chiral auxiliary in the synthesis process to produce the N-Fmoc derivative, which is essential in producing enantiomerically pure derivatives (Han et al., 2019).
Self-Assembly and Functional Materials
The Fmoc group, when attached to amino acids and peptides, imparts unique self-assembly features. These Fmoc-modified molecules, including Fmoc-3-amino-4,4,4-trifluorobutyric acid, show potential in various applications due to their inherent hydrophobicity and aromaticity. They have been used in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
Solid Phase Peptide Synthesis
Fmoc-3-amino-4,4,4-trifluorobutyric acid plays a crucial role in solid-phase peptide synthesis (SPPS). It's a part of the group of fluorenylmethyloxycarbonyl (Fmoc) amino acids that have significantly advanced the methodology of SPPS, leading to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Biomedical Applications
In the biomedical field, Fmoc-modified amino acids, including Fmoc-3-amino-4,4,4-trifluorobutyric acid, are used to create supramolecular gels and composite materials with antibacterial properties. These materials combine the advantages of self-assembling properties and biocompatibility, making them suitable for various biomedical applications, including drug delivery systems and tissue engineering (Croitoriu et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-amino-4,4,4-trifluorobutyric acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


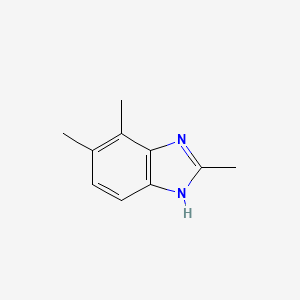
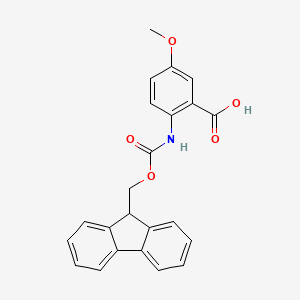
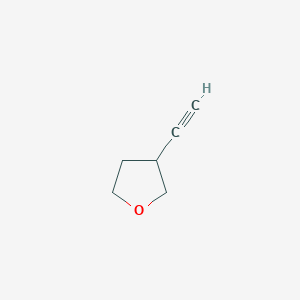




![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
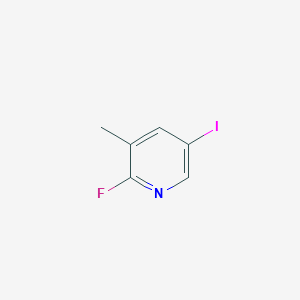
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
